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Compound of Interest

Compound Name: Heteratisine

Cat. No.: B1200425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of Heteratisine, a C19-norditerpenoid alkaloid. The document details its

physicochemical properties, spectroscopic data, and the experimental methodologies

employed for its structural elucidation, tailored for an audience in chemical research and drug

development.

Introduction to Heteratisine
Heteratisine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum

genus, particularly Aconitum heterophyllum of the Ranunculaceae family.[1] Like other aconite

alkaloids, it possesses a complex polycyclic structure and exhibits notable biological activity.[2]

Specifically, Heteratisine has been identified as a potent antiarrhythmic and antifibrillatory

agent, acting as a Na+-channel blocker in cardiomyocytes. A distinguishing structural feature of

Heteratisine compared to many other aconite alkaloids is the presence of a lactone ring.[3]

Chemical Structure
The molecular structure of Heteratisine is characterized by a heptacyclic, fused cage-like

skeleton. This intricate architecture is foundational to its chemical properties and biological

function.

Molecular Formula: C₂₂H₃₃NO₅[4][5][6][7]
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Molecular Weight: 391.5 g/mol [4][6][7]

IUPAC Name: (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-

methyl-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-4-one[5][7]

Synonyms:

20-Ethyl-6beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one[7]

Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1a,6b)-[4]

The core of Heteratisine is a hetisane-type C₂₀-diterpenoid framework, which is further

classified as a C₁₉-norditerpenoid alkaloid due to the absence of a carbon atom at a specific

position. The structure features multiple stereocenters, a methoxy group, two hydroxyl groups,

and an N-ethyl group, all contributing to its unique chemical personality.

Caption: 2D representation of the complex polycyclic structure of Heteratisine.

Stereochemistry
Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the

biological activity of complex natural products like Heteratisine.[8] The specific spatial

orientation of substituents on the chiral centers of the molecule dictates its interaction with

biological targets, such as ion channels and receptors.[9]

Heteratisine possesses numerous chiral centers, leading to a highly specific three-dimensional

conformation. The established IUPAC name, (2R,3S,6S,9S,10R,17S,18R,19S)-..., precisely

defines the absolute configuration at each of these stereocenters.

Based on X-ray diffraction studies of related hetisine-type diterpenoid alkaloids, the polycyclic

system of Heteratisine is expected to adopt a rigid conformation.[2] Typically, the six-

membered cyclohexane rings (A and B) exist in a stable chair conformation, while the

piperidine ring (F) adopts a boat conformation.[2] The bicyclo[2.2.2]octane system formed by

rings C, D, and E is fixed in a boat form.[2] This defined topology is crucial for its selective

binding to sodium channels.
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Caption: Relationship between structure, stereochemistry, and biological activity.

Data Presentation
The following tables summarize the key quantitative data for Heteratisine.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)

Molecular Formula C₂₂H₃₃NO₅ [4][7]

Molecular Weight 391.5 g/mol [7]

Melting Point 259-260 °C / 262 °C [1]

Boiling Point 583.2 °C (predicted) [1][4]

Flash Point 306.5 °C (predicted) [1][4]

Density 1.33 g/cm³ (predicted) [4]

LogP 1.1 (predicted) [5][7]

Polar Surface Area 79.2 Å² [4][7]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 392.24315 191.3

[M+Na]⁺ 414.22509 199.5

[M-H]⁻ 390.22859 192.4

[M+NH₄]⁺ 409.26969 210.5

[M+K]⁺ 430.19903 189.4

[M+H-H₂O]⁺ 374.23313 186.8

Data sourced from PubChem

predictions.[5]

Table 3: Preliminary X-ray Crystallographic Data
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a 10.70 Å

b 12.00 Å

c 15.68 Å

Molecules per unit cell (Z) 4

Data from preliminary studies on the parent

alkaloid.[3]

Experimental Protocols
The structural elucidation of complex natural products like Heteratisine involves a combination

of isolation, purification, and advanced spectroscopic techniques.

5.1. Isolation and Purification Heteratisine is typically isolated from the dried and powdered

roots of Aconitum heterophyllum. The general protocol involves:

Extraction: The plant material is subjected to extraction with a suitable solvent, such as

methanol or ethanol.

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution

and an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds. The

alkaloids are then recovered by basifying the aqueous layer and re-extracting with an

organic solvent.

Chromatography: The enriched alkaloid fraction is subjected to multiple chromatographic

steps, including column chromatography (using silica gel or alumina) and potentially

preparative High-Performance Liquid Chromatography (HPLC), to isolate pure Heteratisine.

5.2. Structural Elucidation Methodologies The definitive structure of Heteratisine was

established using a combination of the following methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Methodology:

A sample of pure Heteratisine (~5-10 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃).

One-dimensional (1D) ¹H NMR and ¹³C NMR spectra are acquired to identify the

chemical environments of all proton and carbon atoms.[10]

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are performed.

COSY spectra reveal proton-proton couplings (¹H-¹H), helping to establish spin systems.

HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range

(2-3 bond) correlations between protons and carbons, which is crucial for connecting

different fragments of the molecule and confirming the overall polycyclic structure.[10]

X-ray Crystallography:

Objective: To determine the precise three-dimensional arrangement of atoms in the solid

state and establish the absolute stereochemistry.[11]

Methodology:

High-quality single crystals of Heteratisine or a suitable derivative (e.g., hydrobromide)

are grown by slow evaporation from a solvent mixture.[3]

A selected crystal is mounted on a diffractometer and irradiated with a monochromatic

X-ray beam (e.g., Cu Kα radiation).[3][11]

The diffraction pattern is collected as the crystal is rotated.

The resulting data is processed to solve the crystal structure, yielding precise atomic

coordinates, bond lengths, and bond angles. This analysis provides an unambiguous
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determination of the molecular structure and stereochemistry.[12] Preliminary

crystallographic data for Heteratisine has been reported, confirming its complex

framework.[3]

Mass Spectrometry (MS):

Objective: To determine the exact molecular weight and elemental composition, and to

gain structural information from fragmentation patterns.

Methodology:

A dilute solution of Heteratisine is introduced into a mass spectrometer, typically using

a soft ionization technique like Electrospray Ionization (ESI).

High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge

ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous

determination of the molecular formula (C₂₂H₃₃NO₅).

Tandem mass spectrometry (MS/MS) experiments can be performed to induce

fragmentation of the parent ion. The resulting fragment ions provide valuable clues

about the connectivity and substructures within the molecule, corroborating the structure

determined by NMR.
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Caption: General experimental workflow for the structural elucidation of Heteratisine.

Conclusion
Heteratisine is a structurally complex C₁₉-norditerpenoid alkaloid with significant potential in

pharmacology, particularly as an antiarrhythmic agent. Its intricate polycyclic framework,

characterized by a unique lactone ring and multiple well-defined stereocenters, has been
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rigorously established through a combination of advanced spectroscopic and crystallographic

methods. A thorough understanding of its chemical structure and stereochemistry is paramount

for researchers in natural product synthesis, medicinal chemistry, and drug development who

aim to explore its therapeutic potential, develop synthetic analogs, or investigate its mechanism

of action at a molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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